molecular formula C28H26N4O5 B2784065 methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251703-22-6

methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2784065
CAS No.: 1251703-22-6
M. Wt: 498.539
InChI Key: OFZSTVZTYSGPDV-UHFFFAOYSA-N
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Description

methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves acylation reactions using reagents like benzoyl chloride.

    Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate analogs: Compounds with similar structures but different substituents.

    Other piperidine derivatives: Compounds like piperidine itself, piperidine-4-carboxylic acid, etc.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-18-4-3-5-20(14-18)30-10-12-31(13-11-30)28-29-23-15-19(27(34)35-2)6-8-22(23)26(33)32(28)21-7-9-24-25(16-21)37-17-36-24/h3-9,14-16H,10-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZSTVZTYSGPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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